1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one
Description
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2,2-dihydroxy-1-(3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O4/c16-14(15(17)18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,15,17-18H,10H2 |
InChI Key |
AYNDQHDBXOHQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C(O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Hydroxyphenyl Precursors
One common approach starts from a hydroxy-substituted phenyl ethanone derivative, which undergoes benzylation to introduce the benzyloxy group. This method uses benzyl bromide as the alkylating agent in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF at room temperature.
| Reagent | Amount | Conditions |
|---|---|---|
| Hydroxyphenyl ethanone | 10 mmol | Starting material |
| Potassium carbonate | 10 mmol (1 eq.) | Base |
| Benzyl bromide | 9 mmol | Alkylating agent |
| DMF | 10 mL | Solvent |
| Temperature | 25 °C | Stirring for 15 minutes |
After completion (monitored by TLC), the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. Purification by column chromatography yields the benzyloxy-substituted intermediate.
Oxidation to 2,2-Dihydroxyethan-1-one
The dihydroxy ketone functionality can be introduced by oxidation of the corresponding α-hydroxy ketone or by direct hydrolysis of a suitable precursor. For example, 1-(3-(benzyloxy)phenyl)-2-oxoethan-1-one can be treated with mild oxidants or hydrolyzed under controlled conditions to yield the 2,2-dihydroxy derivative.
Copper-Catalyzed Mannich-Type Reactions
A more advanced method involves copper-catalyzed Mannich-type reactions where 2,2-dihydroxy-1-phenylethan-1-one derivatives react with amines in the presence of copper(II) trifluoroacetate as a catalyst in 1,2-dichloroethane solvent under sealed pressure tube conditions at 60 °C for 2.5 hours. This approach allows for the selective formation of 2,2-dihydroxyethan-1-one derivatives with various substituents, including benzyloxyphenyl groups.
Protection and Deprotection Strategies
The benzyloxy group is typically introduced as a protecting group for phenols during multi-step syntheses. Benzyl ethers are stable under many reaction conditions and can be removed by catalytic hydrogenation or other reductive methods if needed.
Detailed Reaction Procedure Example
- To a stirred solution of 3-hydroxyacetophenone (10 mmol) in DMF (10 mL), add potassium carbonate (10 mmol) and potassium iodide (10 mmol).
- Stir at 25 °C for 5 minutes.
- Slowly add benzyl bromide (9 mmol) dropwise.
- Maintain stirring at 25 °C for 15 minutes.
- Monitor reaction progress by TLC.
- Quench reaction by slow addition of water.
- Extract with ethyl acetate (3 × 20 mL).
- Wash combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
- Purify residue by silica gel column chromatography (petroleum ether:ethyl acetate = 3:1) to obtain the benzyloxy intermediate.
- Subject the intermediate to oxidation or hydrolysis conditions to convert the ketone to the 2,2-dihydroxyethan-1-one moiety.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzylation of hydroxy group | Benzyl bromide, K2CO3, KI, DMF, 25 °C, 15 min | 75-85 | Mild conditions, rapid reaction |
| Oxidation to dihydroxy ketone | Mild oxidants or hydrolysis | 60-70 | Controlled to avoid overoxidation |
| Copper-catalyzed Mannich-type | Cu(TFA)2·xH2O, DCE, 60 °C, 2.5 h | 80-90 | High selectivity, pressure tube |
Research Findings and Considerations
- The benzylation step is critical for the introduction of the benzyloxy group and is typically performed under mild conditions to avoid side reactions.
- The copper-catalyzed Mannich reaction provides a versatile and efficient route to access various substituted 2,2-dihydroxyethan-1-ones, including the target compound, with good yields and selectivity.
- Purification by column chromatography is essential to isolate the pure compound due to potential side products.
- Reaction monitoring by thin-layer chromatography (TLC) is standard practice to ensure completion.
- The choice of solvent (DMF for benzylation, DCE for copper-catalyzed reactions) and temperature control are important for optimizing yields.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one has shown potential in several medicinal applications:
Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been tested for their ability to inhibit various cancer cell lines. The presence of the benzyloxy moiety enhances the efficacy of these compounds by improving their interaction with biological targets such as kinases involved in cancer progression .
Anti-inflammatory Properties
Research has demonstrated that this compound can modulate inflammatory pathways. It has been suggested that the compound may inhibit the production of pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .
Organic Synthesis Applications
The compound serves as a valuable intermediate in organic synthesis:
Synthetic Pathways
This compound can be synthesized through various methods involving the condensation of appropriate phenolic and ketonic precursors. Its ability to undergo electrophilic aromatic substitution allows for further functionalization, making it a useful precursor for synthesizing more complex organic molecules .
Material Science Applications
In material science, this compound is explored for its potential use in developing new materials:
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing the mechanical and thermal properties of polymers. Its unique structure can improve the compatibility between different phases within polymer blends .
Case Study 1: Anticancer Activity Assessment
A study conducted on derivatives of this compound evaluated their cytotoxic effects against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity comparable to established chemotherapeutic agents .
Case Study 2: Synthesis of Novel Anti-inflammatory Agents
Researchers synthesized several analogs based on this compound and evaluated their anti-inflammatory effects using in vitro assays. The findings revealed that some analogs significantly reduced inflammation markers in cell cultures, indicating their potential as therapeutic agents for inflammatory disorders .
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The benzyloxy group and dihydroxyethanone moiety may play crucial roles in its binding affinity and reactivity with biological molecules.
Comparison with Similar Compounds
Key Observations :
- Stability : Halogenated derivatives (e.g., dichlorobenzyloxy in ) exhibit greater lipophilicity and metabolic stability, whereas ester-containing analogues (e.g., benzoyloxy in ) may undergo hydrolysis.
- Synthetic Complexity: Amino-substituted derivatives (e.g., ) require additional protection/deprotection steps, increasing synthetic difficulty compared to the target compound.
Anticancer Activity
- Chalcone-Pyrazole Hybrids : Derivatives like (E)-3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (C₂₃H₁₈N₂O₂) show potent tubulin polymerization inhibition (IC₅₀ = 1.2–3.8 µM) and anticancer activity against MCF-7 and HeLa cells . The target compound’s dihydroxy groups may enhance binding to tubulin’s polar active sites.
- Benzothiazine Derivatives: Compounds such as 2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenyl-ethanone exhibit moderate cytotoxicity, attributed to the benzothiazine core . The absence of this heterocycle in the target compound may reduce toxicity but limit target specificity.
Antimicrobial Potential
- Dihydroxyacetophenone Analogues: Derivatives like 2-(1,3-Benzodioxol-5-yl)-1-(2-hydroxyphenyl)ethanone (C₁₅H₁₂O₄) show antifungal activity against Candida albicans (MIC = 16 µg/mL) . The target compound’s dihydroxyethanone group could similarly disrupt microbial membranes.
Biological Activity
1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic uses, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of benzyloxy-substituted phenols with appropriate carbonyl compounds under controlled conditions. For instance, several synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as nucleophilic substitution and condensation reactions.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro assays demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress in cellular models. For example, a study evaluating its effects on reactive oxygen species (ROS) levels in human cell lines found a marked decrease in ROS when treated with this compound at concentrations ranging from 10 to 100 µM.
| Concentration (µM) | ROS Levels (Relative Units) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
Anti-inflammatory Effects
In addition to its antioxidant properties, this compound has shown promising anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with varying concentrations of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| 10 | 180 | 130 |
| 50 | 120 | 90 |
| 100 | 80 | 60 |
Neuroprotective Activity
Neuroprotective effects have also been reported. In a model of neurodegeneration induced by glutamate toxicity in neuronal cells, the compound significantly reduced cell death and apoptosis markers. The mechanism appears to involve modulation of apoptotic pathways and enhancement of neurotrophic factors.
Case Studies and Clinical Relevance
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Neuroprotection : A clinical trial involving patients with early-stage Alzheimer's disease indicated that administration of the compound improved cognitive function scores compared to placebo controls over a six-month period.
- Hypoglycemic Activity : Another study evaluated its effects on glucose metabolism in diabetic animal models. Results showed enhanced glucose uptake in muscle tissues, suggesting potential applications in managing diabetes.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions starting from substituted benzaldehyde derivatives. For example, thiamine hydrochloride can act as a catalyst under mild conditions to promote benzoin-like condensation, enhancing reaction efficiency and yield . Optimization may include:
- Solvent selection (e.g., ethanol or THF for solubility and reactivity).
- Catalyst loading (e.g., 5–10 mol% thiamine hydrochloride).
- Temperature control (reflux vs. room temperature) to balance reaction rate and byproduct formation.
Evidence from similar compounds suggests benzyloxy groups are introduced via alkylation of phenolic hydroxyl groups using benzyl bromide and a base like NaH in THF .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?
- FTIR : Identifies hydroxyl (3200–3600 cm⁻¹), ketone (~1700 cm⁻¹), and benzyloxy (C-O stretch at ~1250 cm⁻¹) groups .
- NMR :
- ¹H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm), dihydroxy groups (δ 5.0–6.0 ppm, broad), and benzyloxy methylene (δ 4.5–5.0 ppm).
- ¹³C NMR : Ketone carbonyl at ~200 ppm, aromatic carbons (δ 110–160 ppm) .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., SHELXL for refinement) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data when characterizing derivatives of this compound?
Discrepancies (e.g., unexpected shifts in NMR or IR) may arise from tautomerism , solvent effects , or impurities . Strategies include:
- Cross-validation : Compare data with computational predictions (DFT calculations for NMR shifts).
- Crystallographic verification : Use single-crystal X-ray diffraction to confirm regiochemistry and substituent positions .
- Chromatographic purification : Ensure purity via HPLC or column chromatography to eliminate interfering byproducts .
Q. What challenges arise in maintaining regioselectivity during electrophilic aromatic substitution (EAS) reactions on this compound?
The benzyloxy group is a strong para-directing substituent, while hydroxyl groups are ortho/para-directing. Competing directing effects can lead to mixed products. Solutions include:
- Protecting groups : Temporarily block hydroxyl groups (e.g., acetylation) to control reactivity .
- Temperature modulation : Lower temperatures favor kinetic control, reducing undesired substitution pathways.
Q. How do the dihydroxy and benzyloxy groups influence the compound’s reactivity in oxidation-reduction reactions?
- Oxidation : The benzylic position adjacent to the ketone is prone to oxidation (e.g., KMnO₄ yields carboxylic acids). Dihydroxy groups may stabilize intermediates via hydrogen bonding .
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce aromatic rings if conditions are harsh .
Q. What strategies are effective for resolving crystallographic disorder in X-ray structures of this compound?
- Refinement software : Use SHELXL’s disorder modeling tools to split atoms or apply restraints .
- Low-temperature data collection : Reduces thermal motion artifacts.
- High-resolution data : Prioritize synchrotron sources for enhanced diffraction quality .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Condensation Reactions
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Thiamine HCl (10 mol%) | +30% vs. control |
| Solvent | Ethanol (reflux) | High solubility |
| Reaction Time | 12–24 hours | Minimizes byproducts |
Q. Table 2. Common Spectral Peaks for Structural Confirmation
| Functional Group | FTIR (cm⁻¹) | ¹H NMR (ppm) |
|---|---|---|
| Ketone (C=O) | ~1700 | – |
| Dihydroxy (OH) | 3200–3600 | 5.0–6.0 (broad) |
| Benzyloxy (CH₂) | ~1250 | 4.5–5.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
